molecular formula C7H13NO B1362714 1-Propylpyrrolidin-2-one CAS No. 3470-99-3

1-Propylpyrrolidin-2-one

Cat. No.: B1362714
CAS No.: 3470-99-3
M. Wt: 127.18 g/mol
InChI Key: DCALJVULAGICIX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidin-2-one Scaffolds in Modern Chemical Science

The pyrrolidin-2-one, or γ-lactam, framework is a fundamental heterocyclic scaffold that commands significant attention in modern chemical science. nih.gov Its prevalence in a multitude of biologically active natural and synthetic compounds makes it a structure of high interest for medicinal chemists. nih.govnih.gov The great interest in this saturated scaffold is driven by several key factors, including its ability to efficiently explore pharmacophore space due to sp³-hybridization and its contribution to the stereochemistry of a molecule. researchgate.net

Pyrrolidin-2-one derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, anticonvulsant, and hypotensive properties. researchgate.netresearchgate.net The non-planar nature of the saturated ring system allows for greater structural diversity and three-dimensional (3D) coverage compared to flat aromatic systems, a feature that can lead to improved physicochemical properties like solubility. nih.govresearchgate.netnih.gov This 3D character is increasingly recognized as crucial for the clinical success of new bioactive molecules. nih.gov

The versatility of the pyrrolidin-2-one scaffold is further highlighted by its role as a key intermediate in the synthesis of more complex molecules and as a building block for creating structurally diverse fragment libraries for drug discovery. researchgate.netnih.gov Recent research has continued to underscore its importance, with studies exploring N-substituted 2-pyrrolidone scaffolds for the development of potent inhibitors against contemporary health threats like coronaviruses. acs.org

Historical Perspectives and Foundational Research on 1-Propylpyrrolidin-2-one

While specific historical accounts detailing the first synthesis of this compound are not extensively documented, its origins are intrinsically linked to the broader and systematic investigation of the pyrrolidin-2-one chemical family. Research into this class of compounds gained significant momentum several decades ago. A pivotal moment in the history of pyrrolidin-2-one research was the development of Piracetam in the late 1960s, a compound that introduced the concept of "nootropic" agents for enhancing cognitive functions.

Following the discovery of the pharmacological potential of the core pyrrolidin-2-one structure, extensive research was undertaken to synthesize and evaluate a wide array of derivatives to establish clear structure-activity relationships (SAR). This involved modifying the scaffold, particularly through N-substitution. The synthesis of derivatives with an N-propyl group, such as this compound and its more complex analogues, was a logical step in this exploration. Numerous studies have focused on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to investigate their antiarrhythmic, hypotensive, and α-adrenolytic activities. researchgate.netresearchgate.netresearchgate.net This body of work demonstrates that foundational research into this compound was not conducted in isolation but as part of a larger, systematic effort to understand how different substituents on the pyrrolidin-2-one ring influence its biological and chemical properties. core.ac.ukptfarm.pl

Structural Features and Conformational Analysis of this compound Relevant to Research

The molecular structure of this compound (C₇H₁₃NO) consists of a five-membered lactam (a cyclic amide) ring with a propyl group attached to the nitrogen atom. nih.gov This seemingly simple structure imparts a range of notable chemical and physical properties that are significant in a research context.

The molecule's cyclic amide framework is polar, allowing for strong dipole-dipole interactions which influence its solubility and reactivity in various solvents. scbt.com A key structural aspect of the pyrrolidin-2-one ring is its non-planarity and conformational flexibility. researchgate.netscbt.com The ring can adopt various energetically accessible envelope and twisted conformations, a phenomenon often referred to as "pseudorotation". researchgate.net This flexibility can result in diverse stereoelectronic effects that influence the molecule's reactivity in chemical transformations such as nucleophilic addition reactions. scbt.com

Physicochemical Properties of this compound

Data sourced from references nih.govchemsrc.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCALJVULAGICIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340683
Record name 1-propylpyrrolidin-2-one
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-99-3
Record name N-Propyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3470-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propylpyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 1 Propylpyrrolidin 2 One

Established Synthetic Pathways for 1-Propylpyrrolidin-2-one

Traditional methods for synthesizing N-substituted pyrrolidinones like this compound are reliable and well-documented. These pathways primarily include the direct alkylation of the parent pyrrolidin-2-one and reductive amination strategies that construct the ring system.

Alkylation Reactions of Pyrrolidine (B122466) Derivatives

The N-alkylation of amides and lactams is a fundamental and straightforward approach for the synthesis of compounds such as this compound. This method typically involves the deprotonation of the N-H bond of pyrrolidin-2-one using a suitable base, followed by nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide. The reaction is generally performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can also be achieved via a simple cyclocondensation in an alkaline aqueous medium under microwave irradiation, showcasing a modern variation of alkylation. organic-chemistry.org

Reductive Amination Approaches for Pyrrolidin-2-one Synthesis

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is a key strategy for synthesizing amines. pearson.com This approach can be adapted to synthesize N-substituted pyrrolidinones. Typically, the synthesis begins with a precursor containing a carbonyl group that reacts with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine. pearson.com

For the synthesis of this compound, a suitable starting material would be levulinic acid (4-oxopentanoic acid) or its ester. The reaction of levulinic acid with propylamine initially forms an imine, which then undergoes an intramolecular cyclization and dehydration to form an N-propyl-pyrrolidinone ring structure. The subsequent reduction of the remaining double bond, or the direct reductive amination of the keto-acid with propylamine in the presence of a reducing agent and hydrogen gas, yields this compound. researchgate.net This process is often catalyzed by transition metals. Pyrrolidinones are recognized as a class of five-membered heterocyclic chemicals with broad applications, and their production from biomass-derived platform molecules like levulinic acid is an area of active research. researchgate.net

Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being particularly selective for iminium ions over carbonyl precursors. harvard.edu Catalytic hydrogenation is also a prevalent method. Recently, iridium-catalyzed transfer hydrogenation has been demonstrated as a practical method for the reductive amination of diketones with anilines to synthesize N-aryl-substituted pyrrolidines. nih.gov

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry seeks to improve efficiency, reduce reaction times, and enhance safety and environmental compatibility. Advanced methodologies such as microwave-assisted synthesis and electrochemical techniques have been successfully applied to the synthesis of functionalized pyrrolidin-2-one derivatives.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sphinxsai.commdpi.com

This technology has been effectively used in the one-pot, three-component synthesis of various substituted pyrrolidinone derivatives. sphinxsai.comresearchgate.net For example, the reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in the presence of p-toluenesulfonic acid (p-TsOH) in water can be efficiently carried out under microwave irradiation to produce polysubstituted pyrrolidinones. sphinxsai.comresearchgate.net This approach is considered a green chemistry method due to its efficiency and the use of water as a solvent. sphinxsai.comresearchgate.net While conventional heating resulted in lower yields, microwave irradiation significantly improved the yield of the desired products. sphinxsai.com The N-alkylation of pyrrolidine-fused chlorins has also been achieved using microwave heating, demonstrating its utility in functionalizing complex molecules containing the pyrrolidine motif. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrolidinone Derivatives sphinxsai.com
EntryCatalystSolventMethodTimeYield (%)
1NoneNoneConventional5-6 hTrace
2p-TsOHWaterConventional6-7 h55
3NoneNoneMicrowave (360W)8-10 min45
4p-TsOHWaterMicrowave (320W)6-7 min92

Electrochemical Synthesis and Functionalization Techniques

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh or toxic reagents by using electricity to drive reactions. nih.govchemistryviews.org This technique has been applied to the synthesis of pyrrolidine and pyrrolidinone derivatives.

Electrosynthesis can be used to generate N-centered radicals from tosyl-protected amines under mild conditions, which then undergo cyclization to form pyrrolidines. chemistryviews.org This method utilizes inexpensive graphite and stainless steel electrodes and can be performed in undivided electrochemical cells. chemistryviews.org Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes, which has been successfully demonstrated for synthesizing pyrrolidine derivatives. nih.gov

Combining electrosynthesis with continuous flow chemistry provides significant advantages over batch processes, including faster reaction times, improved mixing, and enhanced scalability. gre.ac.uk The small interelectrode gap and high surface-area-to-volume ratio in continuous flow electrochemical cells improve the efficiency and productivity of the synthesis. gre.ac.uk

The successful translation of an electrochemical batch oxidative cyclization of 2-pyrrolidinones to a continuous flow reactor has been reported. gre.ac.uk This process is a critical step in developing a scalable electrochemical process. The use of a flow microreactor for the electroreductive cyclization of imines also resulted in higher yields compared to conventional batch reactions and allowed for preparative scale synthesis through continuous electrolysis. nih.gov This method is noted for being a facile, green, and efficient route to heterocyclic amines, eliminating the need for expensive or toxic reagents. nih.gov

Table 2: Comparison of Batch vs. Flow Electrochemical Synthesis of a Pyrrolidine Derivative nih.gov
MethodReaction TimeYield (%)Key Advantage
Batch Reactor~1 hLowerSimple setup
Flow Microreactor~1 h (continuous)77 (average)Higher yield, scalability, efficiency
Kolbe Reaction in Functionalized Pyrrolidin-2-one Electrosynthesis

The Kolbe anodic decarboxylation presents a green and efficient electrosynthesis method for producing functionalized pyrrolidin-2-ones. organic-chemistry.org This reaction is formally a decarboxylative dimerization of two carboxylic acids or carboxylate ions. wikipedia.org The mechanism involves a two-stage radical process where electrochemical decarboxylation generates a radical intermediate, which then combines to form a covalent bond. wikipedia.org

In the context of pyrrolidin-2-one synthesis, the process involves an intramolecular radical cyclization and a radical-radical cross-coupling following the initial Kolbe decarboxylation. organic-chemistry.org To ensure stability, potassium salts of the carboxylic acid precursors are often used. organic-chemistry.org A critical aspect of this methodology is the functionalization of the amide group to prevent its oxidation during the electrolysis. organic-chemistry.org

Optimized conditions for this electrosynthesis typically include:

Solvent: Methanol organic-chemistry.org

Electrodes: Smooth platinum organic-chemistry.org

Temperature: 10–20°C organic-chemistry.org

Current Density: 25–37.5 mA/cm² organic-chemistry.org

Under these conditions, various N-substituted and 4-substituted pyrrolidin-2-ones can be synthesized in good yields, reaching up to 71%. organic-chemistry.org The reaction demonstrates a broad tolerance for different functional groups, which is crucial for creating a diverse range of biologically active molecules. organic-chemistry.org

Furthermore, this electrochemical approach has been successfully translated from a batch-type cell to a continuous flow electrochemical reactor. acs.org Continuous flow chemistry offers several advantages over batch electrolysis, including faster reaction times and improved mixing of heterogeneous reactions. acs.org The use of continuous flow electrochemical cells, with their precise geometry and small interelectrode gap, allows for enhanced productivity of the organic electrosynthesis. acs.org This advancement is a critical step in scaling up the production of functionalized 2-pyrrolidinones for industrial applications. acs.org

Enzymatic Conversions in Chiral Synthesis of Pyrrolidinone Intermediates

Enzymatic conversions are a powerful tool for the synthesis of chiral pyrrolidinone intermediates, which are valuable building blocks for pharmaceuticals. nih.gov Biocatalysis offers high stereo- and regioselectivity, often under mild reaction conditions, making it an attractive alternative to traditional chemical methods. pharmasalmanac.com

One notable application is the one-pot photoenzymatic synthesis of N-Boc-3-amino/hydroxy-pyrrolidine. nih.gov This method combines a photochemical oxyfunctionalization to generate a pyrrolidinone intermediate, followed by a stereoselective enzymatic transamination or carbonyl reduction to yield the desired chiral product with high enantiomeric excess (>99%). nih.gov This approach is operationally simple and utilizes readily available starting materials. nih.gov

Imine reductases (IREDs) are another class of enzymes that have garnered significant attention for their role in producing chiral amines and heterocyclic compounds. researchgate.net These nicotinamide-dependent enzymes catalyze the asymmetric reduction of imines to the corresponding amines. researchgate.net Enzymatic reductive amination, a direct and selective methodology, is emerging as a powerful technique for synthesizing chiral alkylated amines. researchgate.net

The synthesis of chiral pyrrolidine-based organocatalysts often employs enzymatic strategies. nih.gov For instance, the preparation of certain catalysts starts from commercially available precursors like N-Boc-trans-4-hydroxy-L-proline, which can be converted through a multi-step sequence involving enzymatic transformations to achieve the desired chirality. nih.gov

The advantages of using enzymatic conversions in the synthesis of chiral pyrrolidinone intermediates include:

High Enantioselectivity: Enzymes can produce single enantiomers with high purity, which is crucial for the biological activity of many pharmaceuticals. nih.govpharmasalmanac.com

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions at or near room temperature, reducing energy consumption and the need for harsh reagents. pharmasalmanac.com

Green Chemistry: Biocatalysis is considered an environmentally friendly approach as it often avoids the use of toxic metals and hazardous solvents. nih.gov

Derivatization Strategies and Novel Chemical Transformations

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the carbonyl group present in this compound. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction leads to the transformation of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, with a corresponding change in geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reactivity of the carbonyl group in this compound in nucleophilic addition reactions is influenced by both electronic and steric factors. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon results in the formation of a new carbon-nucleophile bond and the breaking of the C-O pi bond. masterorganicchemistry.com Depending on the nature of the nucleophile, the addition can be either reversible or irreversible. masterorganicchemistry.com

In the context of pyrrolidinone chemistry, nucleophilic addition reactions are crucial for introducing a wide variety of functional groups, thereby enabling the synthesis of diverse derivatives. While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic addition to amides and lactams apply. These reactions can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated first, increasing the electrophilicity of the carbonyl carbon, followed by the attack of a weak nucleophile. youtube.com In a base-catalyzed mechanism, a strong nucleophile directly attacks the carbonyl carbon. youtube.com

Oxidation Reactions to Imines or Amides

The oxidation of the pyrrolidine ring system can lead to the formation of imines or further oxidized amide functionalities. While the direct oxidation of this compound to an imine within the ring is not a typical transformation due to the presence of the carbonyl group, related oxidative processes are relevant in the synthesis and modification of pyrrolidinone structures.

For instance, the oxidation of imines to amides is a known transformation that can be achieved using various oxidizing agents. researchgate.net Reagents such as sodium chlorite under buffered conditions have been shown to effectively convert imines to their corresponding amides in good to high yields. researchgate.net This type of reaction is advantageous due to its good functional group tolerance and the use of inexpensive reagents. researchgate.net

In a broader context, oxidative amidation of aldehydes can proceed through the in situ generation of reactive nitrile imine intermediates. nih.gov These intermediates can then be trapped by amines to form amide bonds. nih.gov While not a direct oxidation of this compound, these methods highlight the chemical space around amide bond formation and manipulation.

The synthesis of amides through oxidative pathways is a significant area of research. For example, a one-pot procedure for the oxidative amidation of aldehydes has been developed, which involves the in situ generation of a reactive nitrile imine that is then oxidized to an acyl diazene species, facilitating N-acylation of an amine. nih.gov

Nucleophilic Substitution on the Pyrrolidine Ring

Nucleophilic substitution reactions directly on the saturated carbocyclic framework of the pyrrolidin-2-one ring are not intrinsically facile. The carbon atoms of the ring are sp³-hybridized and lack inherent electrophilicity. Furthermore, for a nucleophilic substitution to occur, a suitable leaving group must be present on the ring, which is absent in the parent this compound structure. wikipedia.org Therefore, to facilitate such transformations, the pyrrolidine ring must first be functionalized with a group that can be readily displaced by a nucleophile. Halogens, such as bromine or chlorine, or sulfonate esters, like tosylates or mesylates, are archetypal leaving groups employed for this purpose. organic-chemistry.org

Once a suitable leaving group is installed, for instance at the C3 or C4 position, the ring becomes susceptible to attack by a range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.uk This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry at that center if it is chiral. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The steric environment around the reaction center plays a crucial role in the feasibility of the SN2 pathway. For a substituted pyrrolidin-2-one, the ring structure can impose conformational constraints that may influence the accessibility of the electrophilic carbon to the incoming nucleophile. Bulky substituents on the ring or on the N-propyl group could potentially hinder the backside attack, thereby slowing down or even inhibiting the substitution reaction. chemguide.co.uk

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, thiolates, and cyanide, allowing for the introduction of diverse functional groups onto the pyrrolidine-2-one scaffold. These modifications are valuable in medicinal chemistry for the synthesis of compound libraries for drug discovery. nih.gov

Below is a hypothetical reaction table illustrating potential nucleophilic substitution reactions on a functionalized this compound ring.

Table 1: Hypothetical Nucleophilic Substitution Reactions on a Functionalized this compound Ring

Entry Substrate Nucleophile Reagent/Conditions Product
1 3-Bromo-1-propylpyrrolidin-2-one Sodium Azide (NaN₃) DMF, 80 °C 3-Azido-1-propylpyrrolidin-2-one
2 4-Chloro-1-propylpyrrolidin-2-one Sodium Methoxide (NaOMe) Methanol, reflux 4-Methoxy-1-propylpyrrolidin-2-one

C-F Bond Activation in Fluorinated Pyrrolidin-2-one Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. uni-wuerzburg.de The high bond dissociation energy and the low polarizability of the C-F bond contribute to its inertness. uni-wuerzburg.de Consequently, harsh reaction conditions or highly reactive reagents are often required to cleave this bond. However, the development of transition metal-catalyzed methods has provided milder and more selective pathways for C-F bond activation. nih.govnih.gov

Transition metal complexes, particularly those of nickel and palladium, have been shown to be effective in mediating C-F bond activation. mdpi.com The mechanism of activation often involves the oxidative addition of the C-F bond to a low-valent metal center. This step is typically the most challenging due to the strength of the C-F bond. To facilitate this process, ligands on the metal and the electronic properties of the substrate are crucial. N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in this context, capable of promoting C-F activation in fluoroarenes. nih.govresearchgate.net

A directed strategy can be employed to achieve regioselective C-F bond activation. acs.org This involves the use of a directing group that can coordinate to the metal center and position it in close proximity to a specific C-F bond. While the lactam carbonyl in this compound could potentially act as a weak directing group, more effective directing groups might need to be installed on the ring or the N-substituent to achieve high selectivity.

Once the C-F bond is activated, the resulting organometallic intermediate can undergo a variety of transformations, such as cross-coupling reactions with nucleophiles or reductive elimination, to form new C-C, C-N, or C-O bonds. This allows for the conversion of a stable C-F bond into a more versatile functional group.

Below is a data table illustrating a potential C-F bond activation and functionalization reaction on a hypothetical fluorinated this compound derivative.

Table 2: Hypothetical C-F Bond Activation in a Fluorinated this compound System

Substrate Catalyst Ligand Reagent Conditions Product

Mechanistic Investigations of 1 Propylpyrrolidin 2 One Reactivity

Stereoelectronic Effects and Conformational Flexibility in Reactivity

Stereoelectronic effects, which pertain to the influence of orbital orientation on molecular properties and reactivity, are fundamental to understanding 1-Propylpyrrolidin-2-one. imperial.ac.uk The reactivity of the lactam ring is intrinsically linked to its conformation and the alignment of its constituent orbitals.

The pyrrolidinone ring is not planar and exhibits a degree of conformational flexibility, adopting puckered "envelope" conformations. nih.gov This puckering affects the geometry at the amide nitrogen. In an ideal, planar amide, the nitrogen lone pair can achieve maximum resonance stabilization with the adjacent carbonyl group. However, the geometric constraints of the five-membered ring in this compound can cause the nitrogen atom to adopt a slightly trigonal pyramidal geometry. nih.gov This deviation from planarity reduces the delocalization of the nitrogen's lone pair into the carbonyl π-system. nih.gov

This reduced amide resonance has a significant stereoelectronic consequence: it increases the electrophilicity of the carbonyl carbon. With less electron donation from the nitrogen, the carbonyl carbon becomes more susceptible to nucleophilic attack. This principle is well-documented in related lactam systems, such as β-lactam antibiotics, where increased pyramidalization at the nitrogen atom correlates with enhanced reactivity toward nucleophiles. nih.gov The N-propyl group, through its own conformational preferences, can further influence the puckering of the pyrrolidinone ring, thereby fine-tuning the geometry and reactivity of the amide bond.

Table 1: Factors Influencing Stereoelectronic Effects in this compound

Factor Description Consequence on Reactivity
Ring Pucker The pyrrolidinone ring adopts non-planar envelope conformations. Alters the alignment of the nitrogen lone pair with the carbonyl π-orbital.
Nitrogen Pyramidalization Geometric constraints can force the amide nitrogen out of a planar sp² geometry. Reduces amide resonance stabilization.

| Carbonyl Electrophilicity | Decreased nitrogen lone pair donation increases the partial positive charge on the carbonyl carbon. | Enhances susceptibility to nucleophilic attack. |

Role of Steric Hindrance in Reaction Kinetics

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In this compound, the N-propyl group is a key source of steric bulk that can significantly influence reaction kinetics.

The effect of steric hindrance is most pronounced in reactions where a reagent must approach the nitrogen atom or the adjacent carbonyl group. For example, in an Sₙ2 reaction where a nucleophile attacks the α-carbon of the propyl group, the bulky pyrrolidinone ring would hinder the backside attack, slowing the reaction rate compared to a less encumbered primary alkyl halide.

More importantly, the size of the N-alkyl group can direct the pathway of a reaction when multiple outcomes are possible. Studies on related N-alkyl arylsulphonamides have shown that the size of the N-alkyl group (R¹) plays a critical role in the competition between rearrangement and an undesirable cyclization reaction. mdpi.com As the N-alkyl group increases in size from methyl to ethyl to propyl, the rate of the competing cyclization reaction decreases relative to the desired rearrangement. mdpi.com This is because the transition state leading to cyclization is more sterically congested and thus higher in energy for larger N-alkyl groups. A similar principle applies to this compound, where the propyl group can sterically disfavor certain transition states, thereby modulating reaction kinetics and influencing product distribution. mdpi.com

Influence of Intramolecular Hydrogen Bonding on Reaction Pathways

This compound, in its ground state, lacks the necessary functional groups—a hydrogen bond donor (like O-H or N-H) and a hydrogen bond acceptor in proximity—to form an intramolecular hydrogen bond. However, the concept is crucial for understanding the reactivity of its derivatives.

If the N-propyl chain were functionalized with a hydroxyl or amino group at a suitable position (e.g., the γ-position), an intramolecular hydrogen bond could form with the carbonyl oxygen of the pyrrolidinone ring. Such an interaction would have profound effects on the molecule's conformation and reactivity.

Research on a related (Z)-1-[2-(2-hydroxyphenyl)-4-oxo-4-phenylbut-1-en-1-yl]pyrrolidin-2-one derivative confirmed the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a carbonyl oxygen. researchgate.net This interaction locks the molecule into a specific conformation. In a hypothetical γ-hydroxypropyl-pyrrolidinone, a similar hydrogen bond would:

Restrict Conformational Freedom : The molecule would be held in a cyclic-like conformation, reducing its conformational entropy.

Shield Polarity : The hydrogen bond would partially mask the polar carbonyl and hydroxyl groups, increasing the molecule's lipophilicity.

Modulate Carbonyl Reactivity : By donating electron density to the carbonyl oxygen, the hydrogen bond would decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack at that site.

Therefore, while absent in the parent compound, the potential for intramolecular hydrogen bonding in derivatives is a powerful tool for controlling reaction pathways and molecular properties.

Modulation of Reaction Kinetics by Electronic Properties

The electronic properties of substituents can significantly alter reaction rates by modifying the electron density at the reactive center. The N-propyl group in this compound primarily exerts its influence through an inductive effect.

Alkyl groups are known to be weakly electron-donating (+I effect). The propyl group attached to the amide nitrogen pushes electron density toward the nitrogen atom. This has two main consequences for the reactivity of the amide group:

Increased Basicity of Nitrogen : The increased electron density on the nitrogen makes it slightly more basic compared to the unsubstituted 2-pyrrolidinone.

Decreased Electrophilicity of the Carbonyl Carbon : The electron-donating effect is relayed through the nitrogen to the carbonyl group via resonance. This enhanced electron donation from nitrogen slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.

Consequently, the kinetics of reactions involving nucleophilic attack at the carbonyl carbon, such as acid- or base-catalyzed hydrolysis, are expected to be slower for this compound compared to N-acyl or N-aryl pyrrolidinones, where the substituent might be electron-withdrawing. Conversely, in reactions where the nitrogen atom acts as a nucleophile, the electron-donating nature of the propyl group would slightly enhance its reactivity. Studies on related catalyst systems have highlighted the importance of separating these electronic influences from steric effects to fully understand reactivity. nih.gov

Mechanism of Intramolecular Nucleophilic Attack and Cyclization

Intramolecular reactions, where a nucleophile and an electrophile within the same molecule react to form a ring, are often kinetically favored over their intermolecular counterparts. youtube.commasterorganicchemistry.com While this compound is stable, its derivatives can be designed to undergo intramolecular nucleophilic attack and cyclization.

Consider a derivative where the N-propyl chain is terminated with a good leaving group (e.g., tosylate, -OTs) and a nucleophile is generated on the pyrrolidinone ring, for instance, by deprotonation at the α-carbon (C3) using a strong base like LDA. The resulting carbanion could then act as an intramolecular nucleophile.

The mechanism would proceed via an Sₙ2 pathway:

Nucleophile Generation : A strong base abstracts a proton from the C3 position, creating a nucleophilic enolate.

Intramolecular Attack : The C3 carbanion attacks the terminal carbon of the N-propyl chain.

Ring Formation : The leaving group (-OTs) is displaced, and a new carbon-carbon bond is formed, resulting in a bicyclic product, specifically a pyrrolizidinone ring system.

The feasibility of such cyclizations depends heavily on the length of the tether connecting the nucleophile and the electrophile. The formation of 5- and 6-membered rings is generally thermodynamically and kinetically favored. youtube.com Acid-catalyzed cyclizations of related N-phenacylpyrrolidin-2-ones to form pyrrolizine systems demonstrate the utility of such intramolecular pathways. researchgate.net

Mechanistic Probes for Diazo Compound Intermediates in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying biological targets of small molecules. nih.gov A photoaffinity probe is typically equipped with a photoreactive group, such as a diazirine. When a molecule like this compound is functionalized with a diazirine group, it can be converted into a photoaffinity probe.

Upon UV irradiation (e.g., at 350 nm), the diazirine ring fragments, losing N₂ and forming a highly reactive carbene intermediate. nih.gov However, a significant competing pathway exists where the diazirine isomerizes to a more stable, linear diazo compound. nih.gov Both the carbene and the diazo compound (or its protonated diazonium ion form) can covalently label nearby proteins, but they have different reactivities and selectivities. nih.gov

Distinguishing between these two mechanistic pathways is crucial. This is achieved using mechanistic probes designed to selectively trap the diazo intermediate. nih.gov A highly effective probe is a strained cycloalkyne, such as bicyclononyne (BCN). nih.gov

Trapping Mechanism : Diazo compounds readily undergo [3+2] cycloaddition reactions with strained alkynes. nih.gov If a diazo intermediate is formed upon photolysis of the pyrrolidinone-based probe, it can be intercepted by BCN present in the reaction mixture.

Analysis : The formation of a stable cycloadduct (a pyrazole (B372694) derivative) provides direct evidence for the existence of the diazo intermediate. By quantifying the yield of this adduct, researchers can determine the fraction of the reaction that proceeds through the diazo pathway versus the direct carbene pathway. nih.gov

This trapping experiment serves as a powerful mechanistic probe, elucidating the precise nature of the reactive species responsible for photoaffinity labeling. nih.govnih.gov

Computational and Theoretical Chemistry Studies on 1 Propylpyrrolidin 2 One and Its Derivatives

Quantum Chemical Procedures for Molecular Structure Optimization

Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations solve approximations of the Schrödinger equation to find the geometry that corresponds to the lowest potential energy. The process of finding this lowest energy structure is called geometry optimization. researchgate.net For derivatives of pyrrolidin-2-one, these optimized structures are crucial for subsequent calculations of molecular descriptors and for understanding how the molecule interacts with biological targets. nih.govresearchgate.net

The Austin Model 1 (AM1) is a semi-empirical quantum mechanical method that is widely used for the geometry optimization of organic molecules due to its balance of computational speed and accuracy. In studies of pyrrolidin-2-one derivatives, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogues, the AM1 procedure has been successfully applied to obtain fully optimized three-dimensional structures in their neutral state. nih.gov The calculations are typically performed until the root mean square (RMS) gradient value is minimized to a very small threshold (e.g., smaller than 10⁻⁶ a.u.), ensuring that a stationary point on the potential energy surface has been reached. nih.gov

Force Field Calculations for Energy Minima Ascertainment

Once a molecular structure has been optimized, it is essential to confirm that the geometry represents a true energy minimum rather than a saddle point (a transition state). This is often accomplished through vibrational frequency analysis. nih.gov In the context of quantum chemical procedures like AM1, a harmonic vibrational analysis is performed; if all calculated vibrational frequencies are real (positive), the structure is confirmed as a true energy minimum. nih.gov

Separately, force field calculations, which are based on classical mechanics, provide another avenue for energy minimization. fiveable.me A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms based on their positions. fiveable.menih.gov The total energy is a sum of bonded and non-bonded terms:

Bonded Terms: These account for interactions between atoms connected by one, two, or three covalent bonds and include bond stretching, angle bending, and torsional (dihedral) angle rotations. arxiv.orgresearchgate.net

Non-bonded Terms: These describe interactions between atoms that are not directly bonded, primarily through van der Waals forces and electrostatic interactions. fiveable.menih.gov

Energy minimization algorithms systematically adjust the atomic coordinates to find a configuration with the lowest possible energy according to the chosen force field, thereby identifying a stable conformation. fiveable.me

Molecular Descriptors in Structure-Activity Relationship Modeling

Molecular descriptors are numerical values that characterize specific properties of a molecule. nih.govresearchgate.net They are fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling, as they translate the chemical structure into a quantitative format that can be correlated with biological activity. nih.gov For pyrrolidin-2-one derivatives, a wide range of descriptors can be calculated from the optimized molecular structures. nih.gov These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the charge distribution and electronic properties.

Physicochemical descriptors: Such as lipophilicity and molar refractivity.

The selection of relevant descriptors is a critical step in building a robust QSAR model that can accurately predict the activity of new compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidin-2-one Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidin-2-one derivatives, QSAR models have been developed to describe activities such as antiarrhythmic effects. nih.govresearchgate.net These models take the form of an equation where the biological activity is a function of one or more molecular descriptors. nih.gov

In a typical study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, a forward stepwise regression analysis might be used to develop a multi-parameter model that explains a high percentage of the variance in the observed biological activity. nih.gov For instance, a successful model for antiarrhythmic activity was able to explain up to 91% of the variance in the data. nih.govresearchgate.net

The validation of a QSAR model is crucial to ensure its statistical significance, robustness, and predictive power. A model must be rigorously tested to prove it is not the result of a chance correlation. mdpi.com Several validation techniques are commonly employed for pyrrolidin-2-one derivative models: nih.govresearchgate.net

Leave-One-Out (LOO) Cross-Validation: In this internal validation method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. A high cross-validated correlation coefficient (Q²_LOO > 0.5) is generally considered indicative of reasonable predictive capability. nih.gov

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration. This is used to verify the results from the LOO test and confirm the model's stability. nih.gov

External Test Validation: The model is built using a "training set" of compounds and then used to predict the activity of an independent "test set" of compounds that were not used in model development. The predictive ability is assessed by the predictive R² (R²_pred) value. mdpi.comnih.gov

Y-Scrambling (Y-Randomization): This test checks for chance correlations. The biological activity values (Y-variable) are randomly shuffled, and new QSAR models are developed with the original descriptor data. A valid model should have significantly lower statistical quality (e.g., R² and Q²) for the scrambled data compared to the original, non-randomized model. nih.govuni-bayreuth.de

Table 1: Statistical Parameters for a QSAR Model of Antiarrhythmic Pyrrolidin-2-one Derivatives nih.gov
ParameterValueDescription
R0.95Correlation Coefficient
0.91Squared Correlation Coefficient (explains 91% of variance)
R²adj0.90Adjusted Squared Correlation Coefficient
Q²_LOO0.88Leave-One-Out Cross-Validation Coefficient
F96.58F-test Value (Variance Ratio)

A primary outcome of a QSAR study is the identification of the specific molecular descriptors that have the most significant impact on biological activity. nih.gov This provides valuable insights into the mechanism of action and helps guide the structural modification of compounds to enhance their potency. nih.gov For example, in QSAR studies on the antiarrhythmic activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, statistical analysis identified the descriptors PCR and JGI4 as being the main factors influencing activity. nih.govresearchgate.net Another study on α1-adrenoceptor antagonists from the same chemical class highlighted the importance of the PCR and Qindex descriptors. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models of Pyrrolidin-2-one Derivatives
DescriptorQSAR Model/ActivityReference
PCRAntiarrhythmic Activity nih.gov
JGI4Antiarrhythmic Activity nih.govresearchgate.net
PCRα1-Adrenoceptor Antagonism researchgate.net
Qindexα1-Adrenoceptor Antagonism researchgate.net

Pharmacophore Development and In Silico Studies for Receptor Binding

Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This approach, combined with other in silico techniques like molecular docking, facilitates the discovery and optimization of potent and selective ligands.

In the context of pyrrolidin-2-one derivatives, pharmacophore models have been instrumental in identifying novel inhibitors for various enzymes. For instance, a study focused on developing new inhibitors for dipeptidyl peptidase 8 (DPP8) utilized a combination of 3D-QSAR, pharmacophore modeling, docking studies, and molecular dynamics simulations. tandfonline.com This integrated approach successfully identified key interaction patterns between pyrrolidine (B122466) derivatives and the DPP8 active site, highlighting the critical role of specific amino acid residues. tandfonline.com The developed pharmacophore model served as a template for designing new derivatives with potentially enhanced inhibitory activity. tandfonline.com

Similarly, in silico optimization and binding evaluation of substituted 2-pyrrolidinones have been conducted to develop peptidomimetics of the Arg-Gly-Asp (RGD) sequence, which is crucial for integrin receptor binding. nih.gov Docking studies were employed to evaluate the effects of the position, length, and relative geometry of functionalized side chains on the pyrrolidinone ring on the affinity for the αvβ3 integrin. nih.gov These computational predictions were subsequently validated through competitive binding assays, demonstrating the power of in silico methods in guiding the synthesis of targeted molecules. nih.gov

The general workflow for such in silico studies typically involves:

StepDescription
Target Identification Selection of a biological receptor or enzyme of interest.
Ligand-Based or Structure-Based Pharmacophore Modeling Generation of a pharmacophore model based on known active ligands or the receptor's binding site structure. mdpi.com
Virtual Screening Using the pharmacophore model to search large chemical databases for molecules with matching features. mdpi.com
Molecular Docking Predicting the preferred orientation and binding affinity of the screened molecules within the receptor's active site. nrfhh.com
Binding Free Energy Calculation Estimating the strength of the interaction between the ligand and the receptor. nih.gov
ADMET Prediction In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates. preprints.org

These computational approaches significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and biological testing of compounds with the highest likelihood of success. preprints.org

Charge Distribution Analysis in Pyrrolidin-2-one Derivatives

The distribution of electron density within a molecule is a fundamental determinant of its chemical reactivity and intermolecular interactions. Charge distribution analysis, often visualized through molecular electrostatic potential (MESP) maps, provides a powerful tool for understanding and predicting how a molecule will interact with its environment, including biological receptors. deeporigin.com

MESP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing regions of positive, negative, and neutral potential. deeporigin.com These maps are invaluable for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions such as hydrogen bonding and electrostatic complementarity with a receptor binding pocket. deeporigin.comresearchgate.net

Computational studies on pyrrolidine-derived iminium ions have implicitly relied on charge distribution to explain observed regioselectivity in chemical reactions. acs.org The stability of these ions is influenced by electrostatic interactions between different parts of the molecule, which can be rationalized by analyzing the charge distribution. acs.org

More explicitly, MESP mapping has been applied to fulleropyrrolidine and its derivatives to understand their electronic properties and potential for interaction. dntb.gov.ua These studies reveal how the addition of different substituents to the pyrrolidine ring alters the charge distribution across the entire molecule. researchgate.netdntb.gov.ua For instance, the introduction of electronegative atoms creates regions of negative potential, which are likely to engage in interactions with positively charged residues in a receptor. researchgate.net

The key insights from charge distribution analysis in pyrrolidin-2-one derivatives can be summarized as follows:

FindingImplication for Drug Design
Identification of electron-rich and electron-poor regionsGuides the modification of the molecule to enhance electrostatic interactions with the target receptor.
Prediction of hydrogen bond donor and acceptor sitesAllows for the rational design of molecules with improved binding affinity and specificity.
Understanding of overall molecular polarityHelps in predicting solubility and membrane permeability, which are crucial pharmacokinetic properties.

The calculation of charge distribution and MESP is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a detailed and accurate picture of the electronic structure of the molecule. acs.org

Prediction of Biological Activity Using Computational Tools

The prediction of the biological activity of novel compounds is a central goal of computational chemistry in drug discovery. Several powerful tools and methodologies have been developed for this purpose, with Quantitative Structure-Activity Relationship (QSAR) models and software like PASS (Prediction of Activity Spectra for Substances) being prominent examples.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For pyrrolidin-2-one derivatives, QSAR has been successfully applied to predict their antiarrhythmic activity. nih.gov In one such study, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which explained up to 91% of the variance in their antiarrhythmic activity. nih.gov The model identified key molecular descriptors that are correlated with the observed activity, providing valuable insights for the design of more potent analogues. nih.gov

The general steps involved in a QSAR study are outlined below:

StepDescription
Data Set Selection A group of molecules with known biological activities is chosen.
Descriptor Calculation A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Development Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
Prediction The validated model is used to predict the activity of new compounds. nih.gov

Another powerful tool for predicting biological activity is the PASS (Prediction of Activity Spectra for Substances) software. way2drug.comway2drug.com PASS predicts a wide range of biological activities for a given compound based on its 2D structure. akosgmbh.de The prediction is based on a large training set of known biologically active substances. genexplain.comgenexplain.com For a new compound, PASS provides a list of probable biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com This tool can be used at the very early stages of drug design to identify potential therapeutic applications and possible side effects of novel pyrrolidin-2-one derivatives. akosgmbh.de Some of these derivatives have been screened for their antibacterial activity, with some showing promising results. rdd.edu.iq

The following table provides a hypothetical example of a PASS prediction for a novel 1-propylpyrrolidin-2-one derivative:

Predicted ActivityPa (Probability "active")Pi (Probability "inactive")
Nootropic0.8500.015
Anticonvulsant0.7200.050
Anxiolytic0.6500.120
CYP2D6 Inhibitor0.4500.200

Such predictions can guide further experimental testing and help in prioritizing compounds for synthesis and development. The integration of these computational tools provides a powerful platform for the rational design and discovery of new drugs based on the this compound scaffold.

Advanced Research in Biological and Pharmaceutical Applications of 1 Propylpyrrolidin 2 One Derivatives Focus on Mechanism of Action

Modulation of Neurotransmitter Systems and Receptor Interactions

The pharmacological profile of 1-propylpyrrolidin-2-one derivatives is largely defined by their interaction with adrenergic and serotonergic systems. These interactions are fundamental to their therapeutic potential.

Alpha-Adrenoceptor Antagonism Mechanisms

A prominent mechanism of action for many this compound derivatives is their antagonism of alpha-adrenoceptors (α-ARs). nih.govresearchgate.net These receptors, activated by adrenaline and noradrenaline, are crucial in regulating physiological processes such as vasoconstriction and smooth muscle contraction. bibliotekanauki.plyoutube.com By blocking these receptors, the derivatives can inhibit the normal physiological response to catecholamines. mhmedical.com This antagonism can be either reversible, where the drug dissociates from the receptor, or irreversible, involving covalent bond formation. mhmedical.com The arylpiperazine fragment is a common structural feature in these derivatives that contributes significantly to their affinity for adrenergic receptors. mdpi.com

Research has revealed that the α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D, which differ in their tissue distribution and biological functions. bibliotekanauki.pl The therapeutic effects and side-effect profiles of α1-adrenoceptor antagonists are closely linked to their selectivity for these subtypes. Several this compound derivatives have been evaluated for their subtype selectivity.

Functional bioassays have shown that some derivatives act as antagonists at both α1A- and α1B-adrenoceptors. nih.gov For instance, compound V, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, demonstrated a remarkable 152-fold functional preference for the α1A-adrenoceptor over the α1B subtype. bibliotekanauki.pl Other studies have identified derivatives like EP-46 as potent and selective antagonists for the α1D- and α1A-subtypes over the α1B-subtype. nih.gov This selectivity is significant, as α1A and α1D subtypes are highly expressed in the prostate gland, while the α1B subtype is more involved in blood pressure regulation. bibliotekanauki.pl The ability to selectively target these subtypes opens avenues for developing drugs with specific therapeutic actions, such as in benign prostatic hyperplasia, with minimal cardiovascular side effects. bibliotekanauki.pl

Table 1: Affinity of Selected this compound Derivatives for α1-Adrenoceptor Subtypes

CompoundTarget ReceptorAffinity (pKi)Notes
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7)α1-AR7.13Highest affinity for α1-AR in its series. nih.gov
1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h)α1-AR7.30High affinity for α1-adrenoceptors. nih.gov
S-75α1-AR7.3A novel arylpiperazine derivative of pyrrolidine-2-one. mdpi.com

In addition to their effects on α1-adrenoceptors, some this compound derivatives also exhibit affinity for α2-adrenoceptors. nih.gov These receptors are often located presynaptically on nerve terminals and function as part of a negative feedback loop, inhibiting the further release of norepinephrine. youtube.com Antagonism of these receptors can therefore lead to an increased release of norepinephrine. youtube.com

Studies have identified specific derivatives with notable affinity for α2-adrenoceptors. For example, 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) showed a high affinity for the α2-AR with a pKi value of 7.29. nih.gov The compound S-75 also demonstrated affinity for α2 receptors, although lower than its affinity for α1 receptors, with a pKi of 6.01. mdpi.com The dual antagonism of both α1 and α2 receptors can result in a complex pharmacological profile.

Table 2: Affinity of Selected this compound Derivatives for α2-Adrenoceptors

CompoundTarget ReceptorAffinity (pKi)Reference
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18)α2-AR7.29 nih.gov
S-75α2-AR6.01 mdpi.com

Serotonin Receptor Interactions

The structural similarities of some this compound derivatives to known serotonergic agents have prompted investigations into their interactions with serotonin (5-HT) receptors. Psychedelic compounds, for instance, are known to be agonists or partial agonists at brain 5-HT2A receptors. nih.gov Research into related structures, such as 3-[2-(pyrrolidin-1-yl)ethyl]indoles, has shown potent agonist activity at h5-HT1D receptors with high selectivity over h5-HT1B receptors. nih.gov While the primary focus of research on this compound derivatives has been on their adrenergic activity, the potential for serotonergic modulation remains an area for further exploration, particularly for derivatives designed to target the central nervous system.

Antiarrhythmic Activity and Underlying Mechanisms

A significant pharmaceutical application of this compound derivatives is their potential as antiarrhythmic agents. nih.govnih.govnih.govmdpi.com Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality. nih.gov The mechanism behind the antiarrhythmic effects of these compounds is strongly linked to their interaction with the adrenergic system.

Adrenolytic Properties and Antiarrhythmic Effects

The antiarrhythmic activity of these derivatives is largely attributed to their adrenolytic (adrenergic-blocking) properties. researchgate.netnih.govnih.gov The α1-adrenoceptors are known to be involved in the pathophysiology of arrhythmias, especially those induced by ischemia and reperfusion. mdpi.com Therefore, blocking these receptors can be a beneficial strategy for restoring normal heart rhythm. mdpi.commdpi.com

Table 3: Antiarrhythmic Activity of Selected Pyrrolidin-2-one Derivatives

CompoundModelActivityMechanism
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13)Epinephrine-induced arrhythmiaED50 = 1.0 mg/kg (iv)Prophylactic antiarrhythmic activity. nih.gov
EP-40Barium chloride-induced arrhythmia & coronary artery ligation-reperfusionExcellent antiarrhythmic activityRelated to adrenolytic and antioxidant properties. nih.govnih.gov
S-61Adrenaline-induced arrhythmiaED50 = 0.2 mg/kgProphylactic antiarrhythmic activity. mdpi.com
S-73Adrenaline-induced arrhythmiaED50 = 0.36 mg/kgProphylactic antiarrhythmic activity. mdpi.com
S-75Adrenaline-induced arrhythmiaProphylactic and therapeutic activityMediated via α1-adrenoceptors. mdpi.com

Role of Alpha1-Adrenoceptors in Cardiac Arrhythmia Prevention

Derivatives of this compound have demonstrated notable antiarrhythmic activity, primarily through the blockade of α1-adrenoceptors. mdpi.com This mechanism is particularly effective in arrhythmias induced by excessive adrenergic stimulation, such as those caused by high levels of adrenaline. mdpi.com The human heart contains α1A and α1B subtypes of the α1-adrenoceptor, and the antagonistic action of these derivatives on these specific receptors is crucial to their antiarrhythmic effect. mdpi.com

Research on specific derivatives, such as S-75, has shown both prophylactic and therapeutic properties in adrenaline-induced arrhythmia models. mdpi.com The antiarrhythmic action is attributed to the potent blockade of α1-adrenoceptors, which appears to be essential in restoring a normal heart rhythm under these conditions. mdpi.com Importantly, the mechanism does not involve significant interaction with β1-adrenoceptors or ion channels (sodium, calcium, potassium), distinguishing these compounds from other classes of antiarrhythmic drugs. mdpi.com

Table 1: Antiarrhythmic Activity of this compound Derivatives

Compound DerivativeMechanism of ActionKey FindingsSource
S-75Antagonist of α1A and α1B adrenoceptorsDemonstrated prophylactic and therapeutic activity in adrenaline-induced arrhythmia. Did not show proarrhythmic potential. mdpi.com
EP-40Adrenolytic and antioxidant propertiesShowed excellent antiarrhythmic activity in barium chloride-induced and coronary artery ligation-reperfusion models. researchgate.netnih.gov

Antihypertensive Properties and Vasorelaxant Effects

The antihypertensive effects of this compound derivatives are a direct result of their α1-adrenoceptor antagonism. nih.gov These receptors are located on vascular smooth muscle, and their blockade by these derivatives inhibits the vasoconstrictor effect of catecholamines like norepinephrine. nih.govwikipedia.orgwikipedia.orgyoutube.com This action leads to vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure. wikipedia.orgwikipedia.orgyoutube.com

Studies on several derivatives have confirmed their ability to significantly decrease both systolic and diastolic blood pressure in normotensive animal models. mdpi.com This effect on blood pressure is achieved with little to no impact on cardiac output. nih.gov The vasorelaxant properties are foundational to the therapeutic potential of these compounds in managing hypertension. wikipedia.org

Involvement in Nitric Oxide (NO) Pathway

The primary mechanism for the vasorelaxant effects of this compound derivatives is attributed to the blockade of α1-adrenergic receptors. While the nitric oxide (NO) pathway is a key regulator of vascular tone, current research has not established a direct involvement of this pathway in the vasorelaxant effects of this specific class of compounds. The vasodilatory action of drugs that do utilize the NO pathway, such as certain non-steroidal anti-inflammatory drugs (NO-NSAIDs), is confirmed by potentiation with zaprinast and reduction by ODQ, markers of NO-dependent mechanisms. nih.gov However, similar evidence linking this compound derivatives to the NO-cGMP signaling cascade has not been identified in the available literature.

Anti-ischemic Activity Mechanisms

Certain derivatives of this compound have been identified as having potential anti-ischemic activity. The proposed mechanisms for this effect are twofold, involving both adrenolytic and antioxidant properties. researchgate.netnih.gov

Metabolic Regulation and Benefits

Beyond their cardiovascular applications, derivatives of this compound have demonstrated significant benefits in metabolic regulation. Research has shown that non-selective α-adrenoceptor antagonists from this class can effectively reduce elevated levels of both glucose and triglycerides. nih.govnih.gov These metabolic improvements are linked to the dual antagonism of α1 and α2-adrenoceptors. nih.govnih.gov

Mechanisms for Reduction of Hypertriglyceridemia

Table 2: Metabolic Effects of a this compound Derivative

Metabolic ParameterEffect ObservedProposed MechanismReceptor(s) InvolvedSource
Glucose LevelsReduction of elevated levelsFacilitation of insulin secretion from pancreatic isletsα2A-adrenoceptor nih.govnih.gov
Triglyceride LevelsReduction of elevated levelsModulation of lipoprotein lipase and reduction of hepatic triglyceride secretionα1-adrenoceptor nih.govnih.govdrugbank.com

Influence on Pancreatic Function and Insulin Secretion

Derivatives of pyrrolidin-2-one have been investigated for their potential to modulate pancreatic function and insulin secretion, primarily through their interaction with adrenergic receptors. The blockade of α2-adrenoceptors is a key mechanism that can favorably influence pancreatic function and address abnormal insulin secretion nih.gov. The antagonism of α2A-adrenoceptors, in particular, may facilitate insulin release from pancreatic islets, which in turn helps to reduce elevated glucose levels nih.gov. For instance, the non-selective α-adrenoceptor antagonist, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47), has been studied for its metabolic benefits nih.gov. Research has demonstrated that non-selective α2-adrenoceptor antagonists can improve insulin secretion in diabetic patients nih.gov.

Furthermore, the broader class of pyrrolidine (B122466) derivatives has been explored for antidiabetic properties through different mechanistic pathways. Polyhydroxylated pyrrolidines, for example, act as potent inhibitors of α-glycosidase nih.gov. By inhibiting enzymes like α-amylase and α-glucosidase, these compounds can slow the rate of carbohydrate digestion and subsequent glucose release nih.gov. This action leads to a more controlled postprandial rise in blood glucose levels, contributing to improved glycemic control nih.gov. Other pyrrolidine derivatives have shown inhibitory properties against aldose reductase, an enzyme implicated in diabetic complications frontiersin.orgnih.gov.

Compound ClassMechanism of ActionTherapeutic TargetReference
Pyrrolidin-2-one Derivativesα2-adrenoceptor antagonismPancreatic Islets nih.gov
Polyhydroxylated Pyrrolidinesα-glycosidase inhibitionα-Amylase, α-Glucosidase nih.govnih.gov
Polyhydroxylated PyrrolidinesAldose reductase inhibitionAldose Reductase (ALR2) frontiersin.orgnih.gov

Neuroprotection and Cognitive Function Modulation

The pyrrolidone (2-oxopyrrolidine) family of compounds has been a subject of research for its neuroprotective and cognitive-enhancing effects for several decades nih.gov. These derivatives are distinguished from other psychoactive drugs by their ability to enhance learning and memory without causing sedation or altering motor behavior nih.gov. Recent studies on novel pyrrolidine-2-one derivatives have explored their neuroprotective effects against scopolamine-induced cognitive impairment in mice researchgate.net. The underlying mechanisms for these neuroprotective actions are linked to the modulation of key biochemical pathways, including the reduction of oxidative stress and the inhibition of acetylcholinesterase (AChE) researchgate.net. By decreasing AChE activity, these compounds can increase the levels of acetylcholine in the brain, a neurotransmitter crucial for learning and memory researchgate.net.

One such derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has demonstrated the ability to reduce neurological deficits and improve exploratory behavior and anxiety in animal models of acute focal cerebral ischemia mdpi.comresearchgate.net. Its neuroprotective features are believed to be mediated, in part, by affecting AMPA receptor function and protecting against glutamate excitotoxicity mdpi.comresearchgate.net.

Nootropic Agent Development and Mechanisms

The development of pyrrolidone derivatives as nootropic agents began with piracetam, a compound noted for its ability to enhance learning and memory nih.gov. This class of drugs, often called "racetams," is characterized by the 2-oxo-pyrrolidine nucleus mdpi.com. The mechanisms of action for these compounds are not fully established and may differ between derivatives nih.gov. However, a significant body of research points towards the modulation of cholinergic and glutamatergic systems.

Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivative, functions as an M1-muscarinic agonist, indicating that its nootropic effects are mediated through cholinergic neurotransmission mechanisms researchgate.netdntb.gov.ua. Molecular docking studies of nebracetam analogues show that they form stable complexes with acetylcholine receptors, both at the orthosteric site and at allosteric modulation sites researchgate.netdntb.gov.ua. Other research on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide suggests a high affinity for both GABAA and AMPA receptors pharmpharm.ru. The interaction with the AMPA receptor, a key player in synaptic plasticity, is a proposed mechanism for the glutamatergic activity and nootropic effects of these compounds pharmpharm.ru.

Nootropic AgentProposed Mechanism of ActionReceptor/TargetReference
PiracetamEnhancement of learning and memoryMultiple/Not fully established nih.gov
Nebracetam AnaloguesCholinergic neurotransmission modulationM1-muscarinic acetylcholine receptors researchgate.netdntb.gov.ua
N-acyl derivatives of 2-oxo-1-pyrrolidineacetamideGABA-ergic and glutamatergic modulationGABAA and AMPA receptors pharmpharm.ru
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateModulation of glutamate excitotoxicityAMPA receptors mdpi.comresearchgate.net

Potential Anticancer Activity and Mechanistic Pathways

Pyrrolidine and its derivatives have emerged as a versatile scaffold for designing novel anticancer agents frontiersin.org. Their mechanisms of action are diverse and target various pathways involved in cancer progression. One key mechanism involves the antagonism of chemokine receptors, such as CXCR4, which plays a role in cancer metastasis nih.govfrontiersin.org. Certain (S)-pyrrolidine derivatives have shown excellent binding affinity to the CXCR4 receptor, inhibiting its signaling pathways nih.gov.

Other pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. These compounds can bind to and form stable complexes with these receptors, acting as competitive inhibitors nih.gov. The anticancer activity of some pyrrolidin-2-one derivatives has also been linked to the inhibition of the PI3K pathway nih.gov. Furthermore, certain pyrrolizine derivatives, which contain a fused pyrrolidine ring system, exhibit anticancer effects through mechanisms such as DNA alkylation and inhibition of cyclooxygenase (COX) enzymes researchgate.net. In addition to receptor inhibition, some derivatives induce apoptosis in malignant cells and act as antioxidants, reducing lipid and protein peroxidation products in cancerous tissues nih.gov.

Compound ClassMechanistic PathwayMolecular TargetReference
(S)-Pyrrolidine DerivativesChemokine receptor antagonismCXCR4 nih.govfrontiersin.org
Pyrrole DerivativesProtein kinase inhibitionEGFR, VEGFR nih.gov
Pyrrolidin-2-one DerivativesSignal transduction inhibitionPI3K nih.gov
Pyrrolizine DerivativesDNA damage, Enzyme inhibitionDNA, COX researchgate.net
Pyrrole DerivativesInduction of apoptosis, Antioxidant activityPro-apoptotic pathways nih.gov

Broader Biological Activities of Pyrrolidine Derivatives (General Mechanisms)

The pyrrolidine ring is a fundamental component in a wide array of pharmacologically important agents, demonstrating activities that extend beyond the previously mentioned applications frontiersin.orgnih.gov. The structural features of the saturated pyrrolidine scaffold, such as its non-planarity and the stereochemistry of its carbon atoms, allow it to efficiently explore pharmacophore space and interact with diverse biological targets nih.gov.

Analgesic Mechanisms

Pyrrolidine derivatives have been evaluated for their pain-relieving properties, with mechanisms targeting both central and peripheral pathways nih.gov. Some of these compounds exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, a mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs) researchgate.net. The inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation researchgate.net. Certain derivatives have demonstrated significant central analgesic activity in the hot-plate test, as well as peripheral activity in the writhing test, comparable to that of aspirin nih.gov. While many analgesics work by depressing excitatory synaptic transmission, some may also contribute to pain relief by suppressing nerve action potential conduction mdpi.com.

Anti-inflammatory Mechanisms

The anti-inflammatory activity of pyrrolidine derivatives is a well-documented area of research frontiersin.orgnih.gov. The primary mechanism for many of these compounds is the inhibition of COX-1 and COX-2 enzymes researchgate.net. By blocking these enzymes, the synthesis of prostaglandins is reduced, thereby mitigating the inflammatory response researchgate.net. The anti-inflammatory effect of certain pyrrole-containing compounds is structurally inspired by selective COX-2 inhibitors like celecoxib researchgate.net. Beyond COX inhibition, other mechanisms have been identified. For example, some derivatives exhibit anti-inflammatory activity by inhibiting the NAAA enzyme in a reversible and competitive manner, which was observed in a lipopolysaccharide (LPS)-induced acute lung injury model frontiersin.orgnih.gov. Others function as matrix metalloproteinase (MMP) inhibitors with the added capability of releasing nitric oxide frontiersin.org.

Biological ActivityMechanism of ActionKey Molecular TargetsReference
Analgesic Inhibition of prostaglandin synthesisCOX-1, COX-2 researchgate.net
Central and peripheral pathway modulationOpioid and other CNS receptors nih.gov
Anti-inflammatory Inhibition of prostaglandin synthesisCOX-1, COX-2 researchgate.net
NAAA enzyme inhibitionN-acylethanolamine acid amidase frontiersin.orgnih.gov
MMP inhibition and NO releaseMatrix Metalloproteinases frontiersin.org

Antimicrobial Mechanisms

The antimicrobial activity of compounds derived from the pyrrolidin-2-one scaffold, a core structure in this compound, is attributed to several distinct mechanisms of action. Research into related pyrrolidinone structures has revealed that these compounds can disrupt essential bacterial processes, ranging from metabolic pathways to the integrity of microbial communities.

One of the primary mechanisms identified involves the inhibition of bacterial fatty acid biosynthesis. Certain pseudopeptide pyrrolidinedione derivatives, such as andrimid and moiramide B, function as potent antibiotics by targeting and inhibiting Acetyl-CoA Carboxylase (ACC). This enzyme is crucial for the initial step in the fatty acid synthesis pathway in bacteria. By blocking ACC, these compounds prevent the production of vital fatty acids required for building bacterial cell membranes, leading to cessation of growth and cell death.

Another significant mechanism is the disruption of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. A novel library of pyrrolidine-2,3-dione scaffolds has demonstrated potent anti-biofilm properties. These compounds not only inhibit the formation of biofilms by pathogens like S. aureus but can also eradicate established biofilms. Furthermore, some of these derivatives exhibit synergistic effects when used with existing FDA-approved antimicrobials, such as vancomycin, effectively lowering the concentration of the conventional antibiotic needed to be effective against a biofilm infection. The enol moiety within the pyrrolidine-2,3-dione structure has been identified as essential for this antimicrobial and anti-biofilm activity.

A third mechanism involves overcoming enzymatic resistance to existing antibiotics. For instance, derivatives of a pyrrolidine pentamine scaffold have been shown to inhibit the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. This bacterial enzyme is a primary cause of resistance to aminoglycoside antibiotics, such as amikacin, in many Gram-negative pathogens. By inhibiting this enzyme, the pyrrolidine derivatives can restore the efficacy of the aminoglycoside antibiotic, allowing it to effectively kill the resistant bacteria.

Role as Pharmaceutical Intermediates and Lead Compounds for Drug Development

The pyrrolidin-2-one ring system, including N-substituted variants like this compound, is a highly valued scaffold in medicinal chemistry. Its structural and chemical properties make it an excellent starting point—or "lead compound"—for the design and synthesis of new therapeutic agents. The versatility of this five-membered lactam allows for extensive chemical modification, enabling the development of a diverse range of pharmacologically active molecules. The pyrrolidine ring's three-dimensional structure allows for effective exploration of the pharmacophore space, which can lead to improved binding to biological targets.

Pyrrolidin-2-one derivatives serve as crucial pharmaceutical intermediates in the synthesis of more complex molecules. Their chemical stability and the reactivity of the lactam ring allow for the attachment of various functional groups at different positions. This adaptability is critical for creating libraries of related compounds that can be screened for specific biological activities against a wide array of diseases, including cancer, central nervous system disorders, inflammation, and infectious diseases. The development of synthetic methodologies, such as those using donor-acceptor cyclopropanes, facilitates the efficient construction of substituted pyrrolidin-2-ones, further cementing their role as foundational building blocks in drug discovery pipelines.

Optimization of Chemical Structure for Enhanced Efficacy and Safety

Once a lead compound based on the this compound scaffold is identified, its chemical structure is systematically modified to enhance its therapeutic properties. This process, known as lead optimization, focuses on improving efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity. Structure-Activity Relationship (SAR) studies are central to this effort, providing critical insights into how specific structural changes affect the compound's biological activity.

For example, in the development of antimicrobial pyrrolidine-2,3-dione dimers, the linker connecting the two heterocyclic rings was found to be a critical determinant of activity. SAR studies revealed that specific structural features were necessary for optimal performance.

Linker CharacteristicImpact on Antimicrobial ActivityExample
Length (5-8 atoms)Optimal length for potent activityLinkers based on piperazine or similar diamines
Presence of a Heteroatom (e.g., Nitrogen)Crucial for turning on antimicrobial propertiesDiamines containing additional heteroatoms
Absence of HeteroatomGenerally resulted in inactive compoundsLinear or aromatic diamines with only carbon atoms
Specific Linker StructureException to the heteroatom rule, showing high potencytrans-1,4-cyclohexyldiamine

Similarly, in the design of pyrrolidine pentamine inhibitors of the AAC(6')-Ib resistance enzyme, modifications at five distinct positions (R1-R5) were explored. These studies demonstrated that while some positions could be altered to fine-tune properties, others were essential for activity. The presence of an S-phenyl group at the R1 position, for instance, was found to be critical for the compound's inhibitory function. Such detailed SAR data guides medicinal chemists in making precise modifications to maximize the therapeutic potential of the lead compound.

Preclinical and Clinical Trial Considerations in Compound Development

Before a derivative of this compound can be approved as a therapeutic agent, it must undergo a rigorous and structured development process involving extensive preclinical and clinical trials. This pathway is designed to establish the compound's safety and efficacy.

The preclinical phase begins with in silico and in vitro studies to predict and assess the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.orgthermofisher.com These early assessments help identify potential liabilities, such as poor oral bioavailability or potential for toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested. frontiersin.org Following in vitro testing, the compound is evaluated in animal models (in vivo studies) to understand its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. amsbiopharma.com Comprehensive toxicology studies are also conducted in animals to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organ toxicity. amsbiopharma.com

If the preclinical data is favorable, an Investigational New Drug (IND) application is submitted to regulatory authorities like the FDA. Upon approval, the compound enters clinical trials in humans, which are conducted in three main phases:

Phase I: The primary goal is to assess safety and tolerability in a small group of healthy volunteers. Different doses are tested to determine a safe range.

Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety. This phase helps to determine the optimal dosing regimen.

Phase III: These are large-scale, multicenter trials involving hundreds to thousands of patients. The new drug is typically compared against a standard treatment or a placebo. For new antimicrobial agents, a common approach is the non-inferiority trial, which aims to demonstrate that the new drug is at least as effective as an existing approved antibiotic. appliedclinicaltrialsonline.com

Developing new antimicrobials faces unique challenges, such as the difficulty in recruiting patients with infections caused by specific multidrug-resistant organisms. nih.gov This can slow down the clinical trial process. Successful completion of all three phases is required before a New Drug Application (NDA) can be submitted for final regulatory approval and marketing.

Emerging Applications and Research Frontiers for 1 Propylpyrrolidin 2 One

Catalysis and Catalyst Development

The pyrrolidinone scaffold is a foundational element in the development of novel catalysts and ligands for asymmetric synthesis. acs.org Although direct application of 1-Propylpyrrolidin-2-one as a catalyst is not yet widely documented, the broader family of pyrrolidinone derivatives is integral to modern catalysis. For instance, chiral pyrrolidinone structures are key components in enantioselective synthesis, a field dedicated to creating stereochemically pure compounds. nih.gov

Research into related structures, such as (R)-4-Propylpyrrolidin-2-one, highlights the role of the pyrrolidinone core in complex catalytic systems. In the synthesis of the pharmaceutical Brivaracetam, this related compound is a key intermediate, formed through processes that employ advanced asymmetric photocatalysis with rhodium-based catalysts. acs.org Such synthetic pathways underscore the potential for N-substituted pyrrolidinones like this compound to serve as ligands or building blocks in the design of new catalytic systems. The N-propyl group could modulate catalyst solubility in organic media and influence the steric and electronic environment of a metal center, thereby tuning its reactivity and selectivity.

Environmental Research and Sustainable Materials

In an era focused on green chemistry and sustainability, the environmental fate and potential applications of chemicals like this compound in sustainable materials are of paramount importance. mdpi.commdpi.com

The biodegradability of N-substituted pyrrolidinones is a critical aspect of their environmental profile. The lactam ring, particularly in strained systems like β-lactams, is susceptible to hydrolytic cleavage, which is often the initial step in degradation. researchgate.netmdpi.com For five-membered lactams like this compound, this process can be initiated by microorganisms.

A study on a close structural analog, 1-octylpyrrolidin-2-one (B1229347) (NOP), provides significant insight into the potential biodegradation pathway for this compound. researchgate.net Research demonstrated that the degradation of NOP was initiated by octane-utilizing bacteria, which first metabolized a portion of the alkyl chain. researchgate.net This process led to the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid, which was then further degraded by other bacteria capable of assimilating the nitrogen from the lactam ring. researchgate.net

This two-step microbial consortium approach suggests a likely pathway for this compound, as detailed in the table below.

StepProcessDescriptionLikely Intermediate for this compound
1Alkyl Chain OxidationBacteria capable of metabolizing alkanes shorten the N-propyl group via oxidation, potentially forming a terminal carboxylic acid.3-(2-oxopyrrolidin-1-yl)propanoic acid
2Lactam Ring CleavageA second group of bacteria attacks the lactam ring of the intermediate, cleaving the amide bond to open the ring.Open-chain amino acid derivatives
3MineralizationThe open-chain structures are further metabolized by the microbial community, ultimately leading to carbon dioxide, water, and biomass.CO₂, H₂O, Biomass

The development of sustainable materials, including biodegradable polymers and those derived from renewable resources, is a key area of modern materials science. mdpi.commsu.edu Pyrrolidinone derivatives, particularly N-vinyl-2-pyrrolidinone (NVP), are precursors to poly(N-vinylpyrrolidinone) (PVP), a water-soluble, biocompatible polymer with numerous applications. nih.gov

While this compound is not a vinyl-substituted monomer, its potential lies in its use as a building block for new classes of polyamides or as a sustainable, low-toxicity solvent for polymer processing. Research into creating polymers with tailored properties could explore the ring-opening polymerization of this compound to yield polyamides. The resulting polymer would feature a repeating unit with a propyl side chain, which could impart unique solubility, thermal, and mechanical properties compared to other polyamides.

Material Science Applications

The physical properties of this compound, such as its polarity and solvent capabilities, make it a candidate for various applications in material science, particularly in the formulation of advanced polymers.

High-performance polymers and resins are essential in industries ranging from aerospace to electronics. exxonmobilchemical.com N-substituted pyrrolidinones are often used in this field. For example, N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent for processing high-performance polymers like polyethersulfone and polyimides due to its high boiling point and ability to dissolve a wide range of materials. sigmaaldrich.com

This compound shares the polar aprotic solvent characteristics of NMP. The presence of the N-propyl group, as opposed to a methyl group, is expected to lower its polarity and boiling point slightly while increasing its utility for dissolving less polar polymers. This could make it a valuable specialty solvent in the synthesis and processing of specific resins where precise solubility and evaporation characteristics are required. Furthermore, its incorporation into polymer backbones or as a pendant group could be explored to modify the properties of existing high-performance materials, potentially enhancing their flexibility or altering their affinity for other substances.

Agrochemistry Applications of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one nucleus is a recognized scaffold in the design of biologically active molecules, including those with applications in agrochemistry. researchgate.netresearchgate.net A significant body of research has focused on the synthesis of pyrrolidin-2-one derivatives as potential herbicides.

One established mode of action for such herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death upon exposure to light. researchgate.net

Studies have shown that certain N-phenylpyrrolidin-2-one derivatives are potent PPO inhibitors. researchgate.net While research has not specifically highlighted this compound for this application, the established activity of the broader class suggests a frontier for investigation. The structure of the N-substituent is critical for activity, and exploring aliphatic groups like the propyl chain could lead to the discovery of new herbicidal compounds with different selectivity profiles or environmental properties.

Compound ClassTarget EnzymeMechanism of ActionPotential Role of this compound
N-Phenylpyrrolidin-2-onesProtoporphyrinogen Oxidase (PPO)Inhibition of chlorophyll and heme biosynthesis, leading to oxidative stress in plants.Could serve as a core structure for new derivatives with modified N-substituents to explore novel herbicidal activities.
Other Pyrrolidinone DerivativesVarious (e.g., Fungal or Bacterial Enzymes)The pyrrolidinone scaffold is versatile and has been investigated for antibacterial and antifungal properties. rdd.edu.iqThe N-propyl group could influence cell membrane permeability and interaction with microbial targets, suggesting potential for new fungicides or bactericides.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Research into 1-Propylpyrrolidin-2-one has primarily gained momentum through the exploration of its more complex derivatives for pharmacological applications. A pivotal area of discovery has been in the field of cardiovascular medicine. Extensive studies have been conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which incorporate the this compound moiety. These compounds have been identified as potent antiarrhythmic agents and α1-adrenoceptor antagonists. nih.gov The systematic investigation into these derivatives, including the development of Quantitative Structure-Activity Relationship (QSAR) models, represents a significant academic contribution, linking specific structural features to their biological activity. nih.gov

Another critical discovery is the role of a structurally related compound, (R)-4-propyl-pyrrolidin-2-one , as a key intermediate in the synthesis of Brivaracetam. google.com Brivaracetam is an antiseizure medication used in the treatment of epilepsy. google.com This has underscored the importance of the propyl-pyrrolidinone core in the development of therapeutics for central nervous system disorders. These findings have collectively established the this compound scaffold as a valuable pharmacophore in drug design.

Unexplored Mechanistic Pathways and Open Questions

Despite the observed biological activities of its derivatives, the precise molecular mechanisms of action often remain partially understood. For many pyrrolidinone-based compounds, key questions persist:

Target Deconvolution: While derivatives of this compound are known to act as α1-adrenoceptor antagonists, the full spectrum of their molecular targets is not exhaustively mapped. nih.gov Investigating potential off-target effects or interactions with other receptor subtypes could reveal new therapeutic applications or explain side-effect profiles.

Signaling Cascades: The downstream signaling pathways that are modulated following the interaction of these compounds with their primary targets are not fully elucidated. Research is needed to understand how receptor binding translates into the observed physiological effects, such as antiarrhythmic action. researchgate.net

Structural Biology: There is a notable lack of high-resolution structural data, such as co-crystal structures of this compound derivatives with their biological targets. Such studies, potentially using techniques like X-ray crystallography or cryo-electron microscopy, are crucial for a definitive understanding of binding modes and for facilitating structure-based drug design. pnas.org This would allow for the rational design of new ligands with enhanced potency and selectivity. pnas.org

Advancements in Synthetic Methodologies and Their Impact

The ability to efficiently and selectively synthesize this compound and its analogs is fundamental to advancing research. Recent years have seen significant progress in synthetic organic chemistry that can be applied to this compound class.

Modern synthetic routes offer greater efficiency and stereochemical control, which is particularly vital for producing pharmacologically active compounds where a specific enantiomer is required. google.commdpi.com Key advancements include:

Lewis Acid-Catalyzed Reactions: A straightforward method has been developed for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. nih.govresearchgate.net This approach involves a Lewis acid-catalyzed ring-opening followed by in-situ lactamization. nih.govresearchgate.net Applying this methodology could provide efficient access to a wide range of novel this compound derivatives for screening.

Biocatalysis: As demonstrated in the synthesis of the Brivaracetam intermediate, enzymes are being used to achieve high enantioselectivity. google.com The use of biocatalysts like ω-transaminase for selective amination represents a green and highly effective approach. google.com Expanding the toolkit of enzymes applicable to pyrrolidinone synthesis will be a key future endeavor.

Stereoselective Methods: A variety of stereoselective synthesis methods for pyrrolidine (B122466) derivatives have been reviewed, many of which start from readily available precursors like proline. mdpi.com These established methods provide a robust foundation for the asymmetric synthesis of complex chiral molecules containing the this compound core.

These advanced synthetic tools reduce the time and resources required for synthesis, enabling the creation of larger and more diverse chemical libraries for biological screening and materials testing.

Prospects for Novel Therapeutic and Material Science Applications

The unique chemical properties of the this compound scaffold suggest significant potential for new applications in both medicine and material science.

Therapeutic Prospects: The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs. nih.govresearchgate.net Building on existing research, future therapeutic applications could include:

Cardiovascular Agents: Further optimization of the antiarrhythmic and antihypertensive properties of this compound derivatives could lead to new drugs for heart conditions. nih.govresearchgate.net

CNS Disorders: Given its role in the structure of Brivaracetam, exploring new derivatives for other neurological conditions like neuropathic pain or mood disorders is a logical next step.

Anti-inflammatory and Anticancer Agents: The broader pyrrolidinone class has shown promise as anti-inflammatory and anticancer agents. nih.govnih.gov Screening novel this compound derivatives against targets like lipoxygenases or protein kinases could yield new lead compounds. nih.gov

Material Science Applications: N-substituted pyrrolidinones, such as the widely used N-Methyl-2-pyrrolidinone , are valued in industry as high-performance solvents and in polymer science. dataintelo.comnist.gov this compound could offer a unique property profile for:

Specialty Solvents: Its physical properties (boiling point, viscosity, solvency) may make it a suitable solvent for specific industrial processes, including polymer synthesis and coatings. dataintelo.com

Polymer Modifiers: Pyrrolidinone derivatives can be used as additives to improve the characteristics of plastics, textiles, and leather. nbinno.com The propyl group could impart specific properties like altered hydrophobicity or plasticization effects.

Advanced Materials: The compound could serve as a monomer or an intermediate in the creation of novel polymers, specialized coatings, and composite materials with tailored thermal or mechanical properties. nbinno.com

Integration of Multi-disciplinary Approaches in Future Research Paradigms

To unlock the full potential of this compound, future research must increasingly integrate multiple scientific disciplines. A holistic approach combining computational and experimental methods will be essential for accelerating discovery.

Computational Chemistry and In Silico Screening: The use of QSAR models has already proven effective in understanding the structure-activity relationships of antiarrhythmic derivatives. nih.gov Future work should leverage more advanced computational tools, including molecular docking and molecular dynamics simulations, to predict biological activity and guide the synthesis of new compounds. nih.gov This can prioritize synthetic efforts and reduce reliance on costly and time-consuming high-throughput screening.

Chemical Biology and Target Identification: The use of chemical probes based on the this compound scaffold can help identify and validate novel biological targets. This involves synthesizing derivatives with photo-affinity labels or other functionalities that allow for the isolation and identification of binding partners within a cell.

Pharmacology and Materials Science Synergy: There is potential for crossover applications. For example, polymers incorporating the this compound moiety could be explored for drug delivery systems, where the polymer matrix itself may have beneficial biological interactions. Combining expertise in polymer chemistry and pharmacology will be key to developing such advanced functional materials.

By embracing these multi-disciplinary strategies, the scientific community can efficiently navigate the path from fundamental chemical synthesis to the development of innovative new medicines and materials based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propylpyrrolidin-2-one, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves N-alkylation of pyrrolidin-2-one with a propyl halide under basic conditions. Solvent choice (e.g., DMF or THF), reaction temperature (60–100°C), and catalyst selection (e.g., potassium carbonate or sodium hydride) critically impact yield. Post-reaction purification via vacuum distillation or column chromatography is recommended for high-purity yields (>95%) . Parallel monitoring using thin-layer chromatography (TLC) or GC-MS can optimize reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with expected signals at δ 1.5–1.7 ppm (propyl CH₂) and δ 3.3–3.5 ppm (pyrrolidinone N-CH₂). Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻¹) and alkyl C-H bonds. Mass spectrometry (EI or ESI) confirms molecular weight (127.18 g/mol) via [M+H]⁺ peaks. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMSO, acetone), a boiling point of ~220–230°C, and a density of ~1.02 g/cm³. Stability under inert atmospheres (N₂/Ar) is recommended to prevent oxidation. Hygroscopicity necessitates storage in desiccators. Safety protocols for eye/skin irritation, aligned with SDS guidelines for analogous pyrrolidinones, should be followed .

Advanced Research Questions

Q. How can experimental designs assess solvent effects on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : A factorial design should test solvents of varying polarity (e.g., DMSO, THF, acetonitrile) and measure reaction rates via kinetic studies (UV-Vis or HPLC). Control variables include temperature (25–80°C) and catalyst loading. Statistical tools (ANOVA) can isolate solvent contributions. Computational solvation models (COSMO-RS) may predict solvent-solute interactions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound across studies?

  • Methodological Answer : Systematic meta-analysis should compare experimental conditions (calorimetry vs. computational methods). Reproducing measurements under standardized protocols (e.g., DSC for ΔH) minimizes variability. Contradictions may arise from impurities or solvent interactions; thus, purity validation (HPLC, elemental analysis) and solvent-free calculations (gas-phase DFT) are critical .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model hydrolysis pathways. Parameters include protonation states, transition-state energies, and solvation effects (PCM model). Experimental validation via pH-dependent stability assays (NMR monitoring) corroborates computational predictions. Free-energy profiles identify degradation intermediates .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use automated synthesis platforms (e.g., flow reactors) to standardize reaction parameters (residence time, temperature). High-throughput screening (HTS) with LC-MS analysis accelerates derivative characterization. Open-access databases (e.g., PubChem) should document synthetic protocols and spectral data to enhance transparency .

Key Considerations for Researchers

  • Safety : Follow SDS guidelines for pyrrolidinone analogs: use PPE (gloves, goggles), avoid open flames, and store in inert conditions .
  • Data Integrity : Document raw spectra, chromatograms, and computational inputs to enable replication .
  • Ethical Reporting : Disclose synthesis yields, purity levels, and computational assumptions to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.